molecular formula C7H13N3O B2449431 [(1H-imidazol-2-yl)methyl](2-methoxyethyl)amine CAS No. 921160-96-5

[(1H-imidazol-2-yl)methyl](2-methoxyethyl)amine

Cat. No.: B2449431
CAS No.: 921160-96-5
M. Wt: 155.201
InChI Key: QOSHGQWDBPOJNG-UHFFFAOYSA-N
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Description

(1H-imidazol-2-yl)methylamine is a chemical compound with the molecular formula C7H13N3O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of (1H-imidazol-2-yl)methylamine typically involves the reaction of imidazole derivatives with appropriate alkylating agents. One common method is the alkylation of imidazole with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial production methods for imidazole derivatives often involve multi-step processes that include the formation of intermediate compounds, followed by purification and final synthesis steps. These methods are designed to optimize yield and purity while minimizing production costs .

Chemical Reactions Analysis

(1H-imidazol-2-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced imidazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce different alkyl or acyl groups onto the imidazole ring .

Scientific Research Applications

(1H-imidazol-2-yl)methylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1H-imidazol-2-yl)methylamine involves its interaction with specific molecular targets and pathways. Imidazole derivatives often act by binding to enzymes or receptors, inhibiting their activity or modulating their function. For example, imidazole-containing compounds can inhibit cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-11-5-4-8-6-7-9-2-3-10-7/h2-3,8H,4-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSHGQWDBPOJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=NC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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